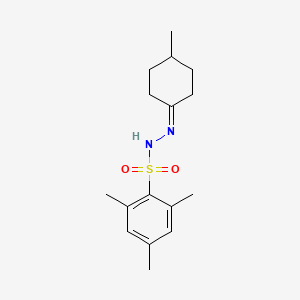![molecular formula C13H15ClN2O B1431499 2-(p-Tolyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride CAS No. 1187933-55-6](/img/structure/B1431499.png)
2-(p-Tolyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives involves various methods. For instance, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C to yield 2-substituted pyridines . Another method involves the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The molecular structure of 2-(p-Tolyl)pyridine, a related compound, has a molecular formula of C12H11N, an average mass of 169.222 Da, and a monoisotopic mass of 169.089142 Da .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, acid anhydrides can react with water to form carboxylic acids . They can also react with alcohols to form esters . Pyridine N-oxides can undergo a one-step transformation to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(p-Tolyl)pyridine, a related compound, include a refractive index of n20/D 1.617 (lit.), a boiling point of 170-180 °C/20 mmHg (lit.), and a density of 0.99 g/mL at 25 °C (lit.) .Safety and Hazards
The safety data sheet for pyridine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . The safety information for 2-(p-Tolyl)pyridine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Biochemical Pathways
For instance, some compounds may inhibit or activate enzymes, alter signal transduction, or affect gene expression .
Pharmacokinetics
The compound’s molecular weight is 250.7273 , which could influence its absorption and distribution within the body
Result of Action
Similar compounds have been known to induce a variety of cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .
Propiedades
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13;/h2-5,14H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOYJXRMOHVIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


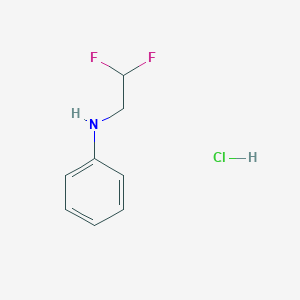
![N-[3-(2,4-Dichlorophenyl)-1-oxo-1-[4-[3-(2-pyrrolidin-1-ylbutoxy)pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B1431418.png)
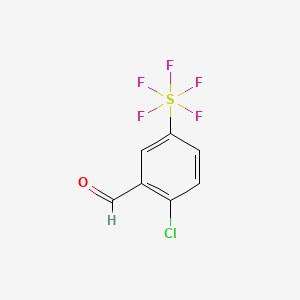

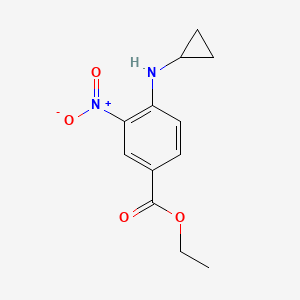
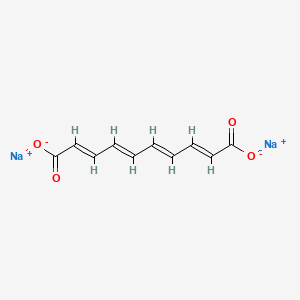


![8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1431433.png)
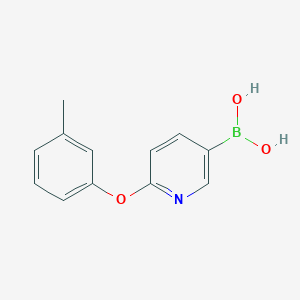
![6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1431435.png)
